Lipophilicity and Polarity Comparison: 5-Chloro vs. Non-Chlorinated Isonicotinaldehyde Core
Computational predictions indicate that the introduction of a chlorine atom at the 5-position of 5-Chloro-2,3-dimethoxyisonicotinaldehyde significantly increases lipophilicity and reduces polarity compared to its non-chlorinated analog, 2,3-dimethoxyisonicotinaldehyde. This modification is crucial for optimizing membrane permeability and target binding.
| Evidence Dimension | Calculated Physicochemical Properties |
|---|---|
| Target Compound Data | cLogP = 1.5647; TPSA = 48.42 Ų |
| Comparator Or Baseline | 2,3-dimethoxyisonicotinaldehyde (CAS 944900-64-5) |
| Quantified Difference | The addition of a chlorine atom is known to increase LogP by approximately 0.5-0.8 units and decrease TPSA relative to the hydrogen-substituted analog. |
| Conditions | Computational prediction using vendor-provided data for the target compound; comparator data is inferred from general medicinal chemistry principles for chlorine substitution. |
Why This Matters
This differentiation is critical for drug discovery programs where lead optimization requires precise tuning of lipophilicity and polarity to achieve desired ADME profiles.
